molecular formula C10H5Cl3N2 B1336499 4,6-Dichloro-3-(4-chlorophenyl)pyridazine CAS No. 68240-46-0

4,6-Dichloro-3-(4-chlorophenyl)pyridazine

Cat. No.: B1336499
CAS No.: 68240-46-0
M. Wt: 259.5 g/mol
InChI Key: WYUZKRNSDCKUSM-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(4-chlorophenyl)pyridazine is a chemical compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.52. It is a pyridazine derivative, characterized by the presence of chlorine atoms at positions 4 and 6 on the pyridazine ring and a 4-chlorophenyl group at position 3 . This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,2-dichloroethane under reflux conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-(4-chlorophenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethylformamide.

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol or methanol.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer chlorine atoms.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-(4-chlorophenyl)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 4 and 6 on the pyridazine ring and the 4-chlorophenyl group at position 3 provides distinct properties compared to its isomers .

Properties

IUPAC Name

4,6-dichloro-3-(4-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-8(12)5-9(13)14-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZKRNSDCKUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426287
Record name 4,6-Dichloro-3-(4-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68240-46-0
Record name 4,6-Dichloro-3-(4-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-4,6-dichloropyridazine
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